molecular formula C24H23ClO2 B1683873 Ospemifene CAS No. 128607-22-7

Ospemifene

Cat. No.: B1683873
CAS No.: 128607-22-7
M. Wt: 378.9 g/mol
InChI Key: LUMKNAVTFCDUIE-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vif-ElonginC interaction inhibitor 1 (VEC-5) is a small-molecule compound designed to disrupt the interaction between HIV-1 Vif and the host protein ElonginC. This interaction is critical for HIV-1 replication, as Vif recruits the ElonginB/C-Cullin5 E3 ubiquitin ligase complex to degrade the antiviral host protein APOBEC3G (A3G), enabling viral evasion of innate immunity . VEC-5 was identified via virtual screening based on the ElonginC binding interface and demonstrated an IC50 of 36.1 µM in biochemical assays, effectively preserving A3G levels and reducing viral infectivity . Its mechanism involves direct inhibition of Vif-ElonginC binding, a unique approach compared to existing anti-HIV therapies targeting viral enzymes like reverse transcriptase or protease .

Scientific Research Applications

Study Findings

Numerous clinical trials have demonstrated the efficacy of ospemifene in improving vaginal health. Key findings from Phase III studies include:

  • Improvement in Vaginal Maturation Index : this compound significantly decreased the percentage of parabasal cells while increasing superficial cells compared to placebo, indicating healthier vaginal epithelium (P < 0.0001) .
  • Reduction in Vaginal pH : The treatment effectively lowered vaginal pH, which is a critical factor in maintaining vaginal health .
  • Symptom Relief : Patients reported significant improvements in symptoms such as vaginal dryness and dyspareunia after 12 weeks of treatment, with a notable response rate compared to placebo (31.5% vs. 6.0%) .

Data Table: Efficacy Results from Clinical Trials

StudyTreatment Group% Superficial Cells Change% Parabasal Cells ChangeVaginal pH Change
Study 1This compound 60 mg+11.6%-27.4%-0.5
Study 2This compound 60 mg+13.3%-34.6%-0.6
Study 3This compound 60 mg+9.5%-27.4%-0.4

Safety Profile

This compound has shown a favorable safety profile in clinical studies:

  • Adverse Events : The incidence of treatment-emergent adverse events was low, with no significant increases in serious adverse events related to endometrial hyperplasia or carcinoma reported .
  • Long-term Tolerability : In long-term studies (up to 52 weeks), this compound was well tolerated without notable hematological or hepatic abnormalities .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study on Patient Satisfaction : A cohort of postmenopausal women treated with this compound reported high satisfaction rates (49.2%) regarding symptom relief compared to placebo .
  • Long-term Use : In patients using this compound for extended periods (up to 89 weeks), no significant adverse effects were noted, reinforcing its safety over prolonged use .

Comparison with Similar Compounds

Key Inhibitors Targeting the Vif Pathway

Compound Target Interaction Mechanism of Action IC50/EC50 Key Advantages/Limitations References
VEC-5 Vif-ElonginC Blocks ElonginC recruitment by Vif 36.1 µM (IC50) First-in-class; specific to Vif-EloC interface
RN-18 Vif-A3G Reduces Vif stability via proteasome inhibition Not reported Broad Vif suppression; non-specific
IMB-26/35 A3G stabilization Binds A3G to prevent Vif-mediated degradation ~10 µM (IC50) High potency; limited to A3G-expressing cells
Baculiferins Vif and A3G Dual binding to Vif and A3G Low nM range (Kd) High affinity; complex synthesis
N.41 Vif-A3G Disrupts Vif-A3G interaction 8.4–22.6 µM (IC50) Potent but enhances A3F-mediated HIV replication
Indolizine derivatives Vif-ElonginC Optimized structural analogs of VEC-5 11.0–20 µM (IC50) Improved potency; SAR-driven design

Mechanistic and Structural Insights

  • VEC-5 vs. RN-18/IMB-26/35 : Unlike RN-18 (which reduces Vif levels) or IMB-26/35 (which stabilizes A3G), VEC-5 directly targets the Vif-ElonginC interface, preserving A3G without altering Vif expression .
  • VEC-5 vs. Baculiferins : Baculiferins exhibit higher binding affinity (nM range) but require complex synthetic pathways, limiting scalability. VEC-5’s simpler structure enables easier optimization .
  • VEC-5 vs. Indolizine Derivatives : Derivatives such as compound 2g (IC50 = 11.0 µM) outperform VEC-5 by incorporating 3-acyl and 7-amide groups, enhancing hydrophobic interactions with ElonginC .

Specificity Challenges

The conserved BC-box motif in Vif raises concerns about off-target effects, as ElonginC participates in other cellular ubiquitination processes. However, VEC-5’s binding mode is distinct from endogenous BC-box proteins, minimizing cross-reactivity .

Structure-Activity Relationship (SAR) of Indolizine Derivatives

Optimization of VEC-5 led to indolizine derivatives with enhanced efficacy:

  • 3-Acyl Substitution : Increases hydrophobic interactions with ElonginC’s binding pocket, improving IC50 by 2–3 fold .
  • 7-Amide Group : Enhances solubility and hydrogen bonding, critical for cellular uptake .
  • Aryl Ring Modifications : Electron-withdrawing groups (e.g., nitro) at the 5-position further boost activity, as seen in compound 2g .

Biological Activity

Ospemifene is a selective estrogen receptor modulator (SERM) primarily used to treat moderate to severe vaginal dryness associated with vulvovaginal atrophy (VVA) in postmenopausal women. Its biological activity extends beyond its primary indication, influencing various physiological processes and exhibiting potential therapeutic benefits in other areas. This article explores the biological activity of this compound, supported by clinical trial data, case studies, and detailed research findings.

This compound functions as a partial agonist of estrogen receptors in certain tissues, particularly in the vagina and uterus. It exhibits estrogenic effects that help restore vaginal mucosa and alleviate symptoms of VVA. The compound interacts with estrogen receptors (ERs) in a tissue-selective manner, displaying agonistic activity in the vagina while acting as an antagonist in breast tissue. This selective action helps mitigate risks associated with traditional hormone replacement therapies.

Clinical Efficacy

Phase III Clinical Trials

This compound has been evaluated in multiple clinical trials to assess its efficacy and safety profile. A notable study involved 631 postmenopausal women with VVA, randomized to receive either this compound (60 mg daily) or placebo over 12 weeks. Key findings included:

  • Vaginal Maturation Index : this compound significantly increased the percentages of superficial cells and decreased parabasal cells compared to placebo (P < 0.0001).
  • Vaginal pH : A significant reduction in vaginal pH was observed, indicating improved vaginal health.
  • Dyspareunia : Symptoms of dyspareunia were significantly reduced (P < 0.001) with this compound treatment compared to placebo .

Table 1: Summary of Clinical Trial Results

EndpointThis compound Group (n=316)Placebo Group (n=315)P-value
% Superficial CellsIncreasedDecreased<0.0001
Vaginal pHDecreasedIncreased<0.0001
Dyspareunia SeverityReducedNo significant change<0.001
Patient Satisfaction49.2% satisfied33.8% satisfied0.0007

Immune Modulation

Recent studies have explored this compound's potential role in immune modulation. Research indicated that this compound could enhance T cell activation and promote the expression of key cytokines such as interferon-gamma and interleukin-2 in vitro. In vivo studies demonstrated that this compound, when combined with peptide cancer vaccines, increased antigen-specific immune responses and cytotoxic T-lymphocyte activity .

Pharmacokinetics

This compound is metabolized primarily by cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2C19). Its major metabolite, 4-hydroxythis compound, accounts for approximately 25% of the parent compound's biotransformation. The drug has a terminal half-life of about 26 hours and is predominantly excreted via feces (75%) and urine (7%) .

Safety Profile

Long-term safety studies have shown that this compound is well tolerated among users, with minimal adverse effects reported. Notably, there were no significant incidents of endometrial hyperplasia or carcinoma associated with its use over extended periods .

Table 2: Adverse Effects Reported

Adverse EffectIncidence Rate (%)
Hot Flashes5
Vaginal Discharge4
Nausea3
Headache2

Case Studies

Case studies have highlighted the effectiveness of this compound in real-world settings. For instance, two women experiencing dyspareunia due to VVA reported significant improvements in their symptoms after initiating treatment with this compound, demonstrating its practical utility beyond clinical trial settings .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of ospemifene as a selective estrogen receptor modulator (SERM), and how does it differ from other SERMs in targeting vaginal epithelium?

  • Methodological Answer : this compound functions as a tissue-selective SERM, exhibiting estrogen agonist activity in the vaginal epithelium while acting as an antagonist or neutral agent in other tissues (e.g., breast, endometrium). Mechanistic studies should focus on receptor-binding assays (e.g., competitive ERα/ERβ binding affinity) and transcriptional activation profiles in vitro . Comparative analysis with SERMs like raloxifene or tamoxifen requires immunohistochemical evaluation of vaginal tissue biopsies in preclinical models to assess Ki-67 proliferation markers and mucin production .

Q. What are the standardized primary endpoints used in Phase III clinical trials to evaluate this compound’s efficacy for vulvovaginal atrophy (VVA)?

  • Methodological Answer : Key endpoints include:

  • Vaginal Maturation Index (VMI) : Percentage of superficial, intermediate, and parabasal cells via cytological smears.
  • Vaginal pH : Reduction to ≤5.0, measured using pH indicator strips.
  • Symptom Severity : Dyspareunia and dryness scored via validated scales (e.g., Most Bothersome Symptom questionnaire).
  • Safety Metrics : Endometrial thickness (transvaginal ultrasound) and adverse event rates (e.g., hot flashes) .
  • Example Data Table :
EndpointBaseline MeanPost-Treatment Mean (12 Weeks)p-value
VMI (% superficial)5%35%<0.001
Vaginal pH6.54.8<0.001

Q. How do preclinical models differentiate this compound’s endometrial effects from estrogen-based therapies?

  • Methodological Answer : Utilize ovariectomized rodent models to compare endometrial hyperplasia incidence between this compound (60 mg/kg/day) and conjugated estrogens (0.625 mg/kg/day). Histopathological analysis should quantify glandular density and epithelial height. Preclinical data show this compound induces minimal endometrial proliferation (comparable to raloxifene), unlike estrogen .

Advanced Research Questions

Q. How should researchers design a longitudinal study to assess this compound’s endometrial safety profile over extended use periods (>1 year)?

  • Methodological Answer :

  • Population : Postmenopausal women (N=500) with intact uteri, stratified by baseline endometrial thickness.
  • Intervention : Daily oral this compound (60 mg) vs. placebo.
  • Outcomes : Annual endometrial biopsies for histology (hyperplasia, cancer) and transvaginal ultrasound measurements.
  • Statistical Plan : Kaplan-Meier analysis for cumulative incidence of endometrial abnormalities, adjusted for covariates (BMI, prior HRT use) .
  • Ethical Considerations : Include a Data Safety Monitoring Board (DSMB) to review interim results, per FDA guidance for SERM trials .

Q. What methodological approaches are recommended to resolve contradictions between preclinical data showing this compound’s antiestrogenic effects in breast tissue and clinical data requiring further validation?

  • Methodological Answer :

  • Preclinical Models : Conduct xenograft studies using estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7) to measure tumor growth inhibition under this compound treatment vs. tamoxifen.
  • Clinical Translation : Design a nested case-control study within existing cohorts to compare breast cancer incidence in this compound users vs. non-users, adjusting for confounders (family history, mammographic density).
  • Data Synthesis : Systematic review with meta-analysis of SERM trials, focusing on breast cancer risk ratios (RR) and 95% confidence intervals .

Q. How can researchers optimize blinding and randomization in trials evaluating this compound’s subjective outcomes (e.g., dyspareunia relief)?

  • Methodological Answer :

  • Blinding : Use double-dummy design if comparing to topical estrogen (placebo gel + oral this compound vs. active gel + oral placebo).
  • Randomization : Stratified block randomization by baseline symptom severity (moderate vs. severe) to ensure balance.
  • Outcome Measurement : Validate patient-reported outcomes (PROs) using the Female Sexual Function Index (FSFI) and ensure inter-rater reliability training for clinicians .

Q. What statistical methods are appropriate for analyzing this compound’s cardiovascular safety data given the low incidence of events in Phase III trials?

  • Methodological Answer :

  • Time-to-Event Analysis : Cox proportional hazards model for composite endpoints (stroke, venous thromboembolism), with frailty terms to account for multicenter trial heterogeneity.
  • Power Calculation : Use Poisson regression for rare events, assuming an incidence rate of 1.5 events/1000 person-years, requiring ≥10,000 patient-years of follow-up .

Q. Tables for Data Interpretation

Table 1: Comparative SERM Profiles in Preclinical Models

SERMVaginal AgonismEndometrial EffectBreast Antagonism
This compoundHighMinimalModerate
RaloxifeneLowMinimalHigh
TamoxifenModerateHighHigh
Source: Adapted from Phase III trial data and preclinical studies .

Table 2: Common Pitfalls in this compound Research Design

PitfallMitigation Strategy
Underpowered safety studiesCollaborate with multi-center consortia
Confounding by prior HRT useStratify analysis or exclude HRT users
Subjective outcome biasUse validated PRO tools with blinding
Based on FINER criteria for rigorous research questions .

Properties

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025426
Record name Ospemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, Soluble in methanol, Soluble in ethanol
Record name Ospemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ospemifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethanol + water, White to off-white crystalline powder

CAS No.

128607-22-7
Record name Ospemifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128607-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ospemifene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128607227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ospemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ospemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSPEMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0P231ILBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ospemifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Ospemifene
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Ospemifene
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Ospemifene
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Ospemifene
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Ospemifene
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Ospemifene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.